molecular formula C25H35ClN4O2S B2691091 8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione CAS No. 329705-55-7

8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione

Cat. No.: B2691091
CAS No.: 329705-55-7
M. Wt: 491.09
InChI Key: HJLCDBYMERDSFZ-UHFFFAOYSA-N
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Description

8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione is a synthetic organic compound belonging to the purine family This compound is characterized by its complex structure, which includes a chlorophenyl group, a dodecyl chain, and a methylsulfanyl group attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials such as 3-methylxanthine.

    Chlorophenylmethylsulfanyl Group Introduction: The chlorophenylmethylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves reacting 2-chlorobenzyl chloride with a thiol derivative to form the desired sulfanyl group.

    Dodecyl Chain Addition: The dodecyl chain is added through an alkylation reaction, where a dodecyl halide reacts with the purine core under basic conditions.

    Final Purification: The final compound is purified using techniques such as column chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing continuous flow processes for efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application being studied, but common targets include kinases and other signaling proteins.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione
  • 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione

Uniqueness

8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dodecyl chain, in particular, can influence its solubility and interaction with biological membranes, setting it apart from other similar compounds.

Properties

CAS No.

329705-55-7

Molecular Formula

C25H35ClN4O2S

Molecular Weight

491.09

IUPAC Name

8-[(2-chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C25H35ClN4O2S/c1-3-4-5-6-7-8-9-10-11-14-17-30-21-22(29(2)24(32)28-23(21)31)27-25(30)33-18-19-15-12-13-16-20(19)26/h12-13,15-16H,3-11,14,17-18H2,1-2H3,(H,28,31,32)

InChI Key

HJLCDBYMERDSFZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C

solubility

not available

Origin of Product

United States

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